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Molecular Mechanism of Action

Ceftolozane/tazobactam (C/T) is a fixed-dose combination antibiotic where each component has a distinct

and complementary role. The table below summarizes the core functions of each molecule.

Primary

Key Mechanism & Structural Features
Molecular Target

Component Chemical Class

Ceftolozane Cephalosporin (B- Penicillin-Binding Inhibits bacterial cell wall synthesis by
lactam) Proteins (PBPs), binding to essential PBPs. Its structure
notably PBP3 in P.  features a pyrazole ring at the 3-position that
aeruginosa [1] [2] provides steric hindrance against 3-
[3] lactamase hydrolysis and a dimethylacetic
acid moiety that enhances anti-pseudomonal
activity [1] [2] [3].

Tazobactam [3-lactamase B-lactamase Irreversibly inhibits bacterial B-lactamase
inhibitor enzymes (primarily ~ enzymes, protecting ceftolozane from
(penicillinate Class A & some degradation. It has little intrinsic antibacterial
sulfone) Class C) [1] [2] [4] activity due to low affinity for PBPs [1] [2] [4].

The following diagram illustrates the synergistic relationship and primary targets of this combination within

a bacterial cell.
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Ceftolozane Tazobactam
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Synergistic mechanism of ceftolozane and tazobactam in overcoming bacterial resistance.

Spectrum of Activity and Quantitative Data

C/T exhibits a potent and focused spectrum of activity, particularly against multidrug-resistant Pseudomonas

aeruginosa and many Enterobacteriaceae.

CIT Susceptibility
Organism |/ Phenotype (MIC90 / % Comparative Notes
Susceptible)

Pseudomonas aeruginosa MIC90 =2-4 mg/L [1] Most active anti-pseudomonal -lactam in
[3] clinical use; stable against many AmpC [3-
lactamases, efflux pumps, and porin loss [1] [2].
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CIT Susceptibility
Organism | Phenotype (MIC90 | % Comparative Notes
Susceptible)

> Multidrug-resistant ~82-92% Retains activity against strains resistant to
(MDR) susceptible [3] [5] carbapenems, piperacillin/tazobactam, and
ceftazidime [2] [3].

Escherichia coli (including  ~85-99% Tazobactam extends coverage to include most
ESBL producers) susceptible [1] [5] ESBL producers [1] [2].

Klebsiella pneumoniae ~73-84% Activity is more variable compared to E. coli [5].
(ESBL producers) susceptible [5]

Carbapenem-resistant <10% susceptible Not active against carbapenemase-producing
Enterobacteriaceae (CRE) [5] strains (e.g., KPC, NDM) [2] [5].

Emerging Resistance: Complex Pathways and Key
Genes

Despite its potency, resistance to C/T is emerging. A recent 2025 genomic epidemiology study of 1,682 P.
aeruginosa isolates revealed that resistance (found in 20.4% of isolates) arises through complex, multi-

factorial pathways, not a single mechanism [6] [7] [8].

¢ Established Mechanisms: Mutations in known genes (ftsI [encoding PBP3], ampC, ampR, mp1,
ampD, oprD) are common in resistant isolates. These mutations often have an additive effect, where
successive mutations lead to a stepwise increase in the Minimum Inhibitory Concentration (MIC) [6]
[8].

¢ Novel Genetic Associations: The same study used a genome-wide association study (GWAS) and
machine learning to identify five key genes significantly associated with C/T resistance: ftsI, ampR,
ampC, and two newly implicated genes of unknown function, PA3329 and PA4311 [6] [7] [8].

¢ Molecular Basis of ftsI Resistance: Molecular docking simulations demonstrated that a specific
mutation in ftsI (R504C) alters the penicillin-binding protein 3 (PBP3). This change reduces
binding contacts and hydrogen bonds with ceftolozane, significantly decreasing the antibiotic's
binding affinity (p=0.016) [6] [8]. This underscores that target-site modification is a crucial, though
previously underappreciated, resistance mechanism.
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Experimental Protocols for Resistance Mechanism
Analysis

For researchers, the methodologies from the seminal 2025 study provide a robust framework for

investigating C/T resistance.

¢ Isolate Collection & Susceptibility Testing: Analyze a large collection of clinical isolates (e.g.,
1,682 isolates). Perform broth microdilution (BMD) susceptibility testing for ceftolozane/tazobactam
according to standards like those from the CLSI or EUCAST to determine Minimum Inhibitory
Concentrations (MICs) for each isolate [8].

e Genomic Sequencing & Analysis: Conduct whole-genome sequencing on all isolates. Use
bioinformatic pipelines to identify known acquired resistance genes (e.g., carbapenemases) and
sequence variations (single nucleotide polymorphisms, insertions, deletions) in chromosomal genes
associated with resistance [6] [8].

e GWAS and Machine Learning: Perform a genome-wide association study (GWAS) to find
statistical associations between genetic variants and the C/T-resistant phenotype. Augment this with
machine learning analysis (e.g., feature selection) to identify the most predictive genes for
resistance a priori [6] [8].

e Molecular Docking Simulations: To validate findings, model the atomic-level interaction. Use the
crystal structure of the target protein (e.g., PBP3) and perform in silico molecular docking
simulations with ceftolozane. Compare the binding affinity and interaction patterns (e.g., hydrogen
bonds, van der Waals contacts) between the wild-type and mutant protein structures [6] [8].

The experimental workflow for a comprehensive resistance study integrates these methods, as shown below.
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High-level workflow for genomic analysis of ceftolozane/tazobactam resistance mechanisms.

Pharmacokinetic/lPharmacodynamic (PK/PD) Profile

The PK/PD profile of C/T informs its optimal clinical application, especially in serious infections like

ventilator-associated pneumonia (VABP).

e PKIPD Driver: Like other B-lactams, the efficacy of C/T is best predicted by the percentage of the
dosing interval that the free drug concentration exceeds the pathogen's MIC (%fT>MIC) [2] [3].

e Dosing Optimization: For infections with high inoculum or less susceptible pathogens, achieving
adequate drug exposure is critical. Monte Carlo simulations support the use ofa3g (2 g
ceftolozanel/l g tazobactam) every 8 hours regimen, administered via prolonged infusion (e.g.,
over 3 hours), to maximize the probability of target attainment for pathogens with MICs up to 8 mg/L

[3].
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e Stability: Ceftolozane is stable for over 24 hours at room temperature in standard IV solutions,
facilitating its administration via prolonged or continuous infusion in elastomeric pumps [3].

The field of antimicrobial resistance is rapidly evolving. The recent discovery of new genes like PA3329
and PA4311 highlights that our understanding of the resistance landscape for even the most potent

antibiotics is still incomplete [6] [8].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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